molecular formula C17H12ClN5S B2945941 6-(4-Chlorophenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894040-36-9

6-(4-Chlorophenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2945941
CAS RN: 894040-36-9
M. Wt: 353.83
InChI Key: OPYDNIITRYVAQR-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in various research studies, and its unique chemical structure has made it a subject of interest for researchers worldwide.

Scientific Research Applications

Synthesis and Characterization

Compounds related to "6-(4-Chlorophenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" have been synthesized and characterized, with studies focusing on their chemical properties, structural elucidation, and potential biological activities. For instance, the synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing chloropyridinyl methyl moieties have been reported, highlighting the chemical versatility and potential for further biological investigation of these compounds (Holla et al., 2006).

Biological Studies

The derivatives of the mentioned compound have shown significant biological properties, such as antibacterial and insecticidal activities. These findings indicate the potential of these compounds in developing new therapeutic agents with specific biological targets (Holla et al., 2006).

Crystal Structure and DFT Calculations

Research has extended into the crystal structure characterization and density functional theory (DFT) calculations of triazole pyridazine derivatives. These studies provide insight into the molecular and electronic structure of these compounds, which is crucial for understanding their reactivity and potential interactions with biological targets (Sallam et al., 2021).

Antidiabetic Drug Development

A notable application is in the development of antidiabetic drugs, where triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. This research highlights the compound's role in developing new medications for diabetes treatment, showcasing its importance in pharmaceutical chemistry (Bindu et al., 2019).

Cytotoxic Agents

Additionally, these compounds have been synthesized and evaluated as cytotoxic agents against various cancer cell lines, further emphasizing their potential in cancer therapy development. The research demonstrates the compounds' ability to induce apoptosis in cancer cells, offering a promising avenue for new cancer treatments (Mamta et al., 2019).

properties

IUPAC Name

6-(4-chlorophenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-5-3-13(4-6-14)15-7-8-16-20-21-17(23(16)22-15)24-11-12-2-1-9-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYDNIITRYVAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

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